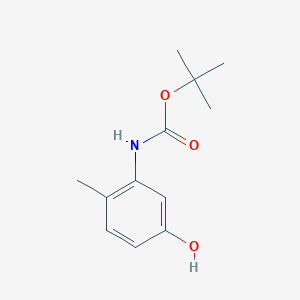![molecular formula C12H19NO3 B8740156 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine CAS No. 54621-20-4](/img/structure/B8740156.png)
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine: is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28416 g/mol . This compound is characterized by the presence of a morpholine ring and a spirocyclic dioxaspirodecane structure, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine typically involves the reaction of morpholine with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoromethanesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using bulk quantities of reactants. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique structure makes it valuable for creating materials with specific properties .
Mécanisme D'action
The mechanism of action of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
- 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester
- 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-2-propanol
Uniqueness: 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine stands out due to its unique combination of a morpholine ring and a spirocyclic dioxaspirodecane structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
54621-20-4 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine |
InChI |
InChI=1S/C12H19NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h1H,2-10H2 |
Clé InChI |
ONQFUCBIBXDDFM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC=C1N3CCOCC3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Chloro-2-methyl-[1,6]naphthyridin-3-ol](/img/structure/B8740115.png)




![4-Ethoxydibenzo[b,d]furan](/img/structure/B8740145.png)

![10-Bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylic acid](/img/structure/B8740164.png)
